

# Spectroscopic Profile of 2,3-Bis(octadecyloxy)propan-1-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Bis(octadecyloxy)propan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Bis(octadecyloxy)propan-1-ol**, a dialkyl glycerol ether with significant applications in the formulation of lipid-based drug delivery systems, including lipid nanoparticles (LNPs). Understanding the structural and analytical characteristics of this lipid is crucial for quality control, formulation development, and stability studies. This document presents available and predicted spectroscopic data (NMR, IR, MS), detailed experimental protocols for its analysis, and visualizations to aid in data interpretation.

## Chemical Structure and Properties

**2,3-Bis(octadecyloxy)propan-1-ol** is a synthetic lipid characterized by a glycerol backbone with two octadecyl ether linkages at the sn-2 and sn-3 positions and a primary alcohol at the sn-1 position.

Property	Value
Molecular Formula	C <sub>39</sub> H <sub>80</sub> O <sub>3</sub>
Molecular Weight	597.05 g/mol
CAS Number	6076-38-6
Appearance	White to off-white solid

## Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,3-Bis(octadecyloxy)propan-1-ol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2,3-Bis(octadecyloxy)propan-1-ol**. The spectra were recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

#### $^1\text{H}$ NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.64	m	2H	-CH <sub>2</sub> -OH (propan-1-ol C1)
~3.50	m	5H	-CH(O)- and -CH <sub>2</sub> (O)- (propan-1-ol C2, C3 and ether -O-CH <sub>2</sub> -)
~1.57	m	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.25	s (br)	60H	-(CH <sub>2</sub> ) <sub>15</sub> - (methylene chain)
0.88	t	6H	-CH <sub>3</sub> (terminal methyl)

#### $^{13}\text{C}$ NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
~78.0	-CH(O)- (propan-1-ol C2)
~72.0	-O-CH <sub>2</sub> - (ether)
~70.8	-CH <sub>2</sub> (O)- (propan-1-ol C3)
~64.5	-CH <sub>2</sub> -OH (propan-1-ol C1)
~31.9	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~29.7	-(CH <sub>2</sub> ) <sub>14</sub> - (bulk methylene chain)
~29.4	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~26.1	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>3</sub> (terminal methyl)

## Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Bis(octadecyloxy)propan-1-ol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
2917, 2849	Strong	C-H stretch (alkane)
~1467	Medium	C-H bend (alkane)
~1115	Strong	C-O stretch (ether)
~1050	Medium	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) would likely lead to significant fragmentation.

m/z	Proposed Fragment
596.6	$[M]^+$ (Molecular Ion)
579.6	$[M-OH]^+$
565.6	$[M-CH_2OH]^+$
313.3	$[M - C_{18}H_{37}O]^+$
255.3	$[C_{18}H_{37}]^+$

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **2,3-Bis(octadecyloxy)propan-1-ol** are provided below.

### Synthesis of 2,3-Bis(octadecyloxy)propan-1-ol

A general method for the synthesis of dialkyl glycerol ethers involves the Williamson ether synthesis.

Materials:

- 1-O-Benzyl-rac-glycerol
- Sodium hydride (60% dispersion in mineral oil)
- 1-Bromooctadecane
- Anhydrous N,N-Dimethylformamide (DMF)
- Palladium on carbon (10%)
- Methanol
- Ethyl acetate
- Hexane

#### Procedure:

- To a solution of 1-O-benzyl-rac-glycerol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
- Allow the mixture to stir at room temperature for 1 hour.
- Add 1-bromooctadecane and stir the reaction mixture at 60 °C overnight.
- Cool the reaction to room temperature and quench with water.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-O-benzyl-2,3-bis(octadecyloxy)propane.
- Dissolve the purified intermediate in methanol and add palladium on carbon.
- Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
- Filter the catalyst through a pad of celite and concentrate the filtrate to yield **2,3-Bis(octadecyloxy)propan-1-ol**.

## Spectroscopic Analysis

#### NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **2,3-Bis(octadecyloxy)propan-1-ol** in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: zg30

- Number of scans: 16
- Relaxation delay: 1.0 s
- Spectral width: 20 ppm
- <sup>13</sup>C NMR Parameters:
  - Pulse sequence: zgpg30
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Spectral width: 240 ppm

#### IR Spectroscopy:

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
- Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Spectral range: 4000-400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>
  - Number of scans: 32

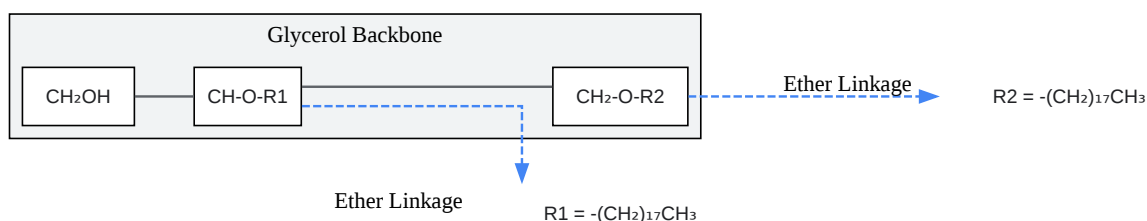
#### Mass Spectrometry:

- Sample Preparation: Dissolve the sample in a suitable solvent such as chloroform or methanol at a concentration of approximately 1 mg/mL.
- Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

- Parameters (ESI):
  - Ionization mode: Positive
  - Capillary voltage: 3.5 kV
  - Cone voltage: 30 V
  - Source temperature: 120 °C
  - Desolvation temperature: 350 °C

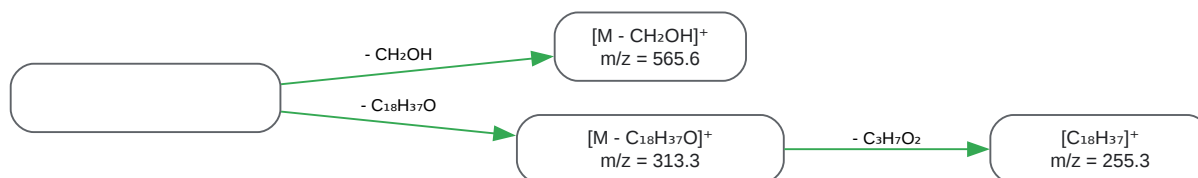
## Visualizations

The following diagrams illustrate the chemical structure and a proposed mass spectrometry fragmentation pathway for **2,3-Bis(octadecyloxy)propan-1-ol**.



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Caption: Chemical Structure of **2,3-Bis(octadecyloxy)propan-1-ol**.



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Caption: Proposed MS Fragmentation Pathway.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Bis(octadecyloxy)propan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051136#spectroscopic-data-nmr-ir-ms-of-2-3-bis-octadecyloxy-propan-1-ol]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)